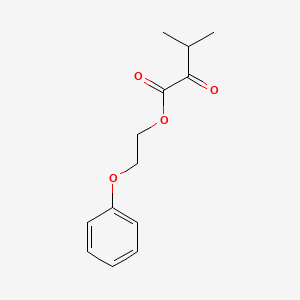![molecular formula C7H15ClO2Si B14604733 Ethyl 2-[chloro(dimethyl)silyl]propanoate CAS No. 59344-02-4](/img/structure/B14604733.png)
Ethyl 2-[chloro(dimethyl)silyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[chloro(dimethyl)silyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloro(dimethyl)silyl group attached to the propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[chloro(dimethyl)silyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[chloro(dimethyl)silyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloropropanoic acid
Reduction: 2-chloropropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[chloro(dimethyl)silyl]propanoate involves its interaction with various molecular targets and pathways. The chloro(dimethyl)silyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Ethyl 2-[chloro(dimethyl)silyl]propanoate can be compared with other esters and silyl-protected compounds:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propanoate: Another ester with a similar structure but lacking the chloro(dimethyl)silyl group.
Trimethylsilyl chloride: A silyl-protecting reagent used in organic synthesis.
The uniqueness of this compound lies in its combination of ester and silyl-protecting group functionalities, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
59344-02-4 |
|---|---|
Molecular Formula |
C7H15ClO2Si |
Molecular Weight |
194.73 g/mol |
IUPAC Name |
ethyl 2-[chloro(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C7H15ClO2Si/c1-5-10-7(9)6(2)11(3,4)8/h6H,5H2,1-4H3 |
InChI Key |
QPTHEBFMRFJIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)


![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)


![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![3-Ethyl-2-[3-(pyridin-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14604717.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604723.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)

